molecular formula C10H7N3S B3326537 10H-Pyridazino[4,3-b][1,4]benzothiazine CAS No. 261-99-4

10H-Pyridazino[4,3-b][1,4]benzothiazine

Cat. No. B3326537
CAS RN: 261-99-4
M. Wt: 201.25 g/mol
InChI Key: LYRYVZJEYZQBGZ-UHFFFAOYSA-N
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Description

10H-Pyridazino[4,3-b][1,4]benzothiazine is a heterocyclic organic compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The linear formula for this compound is C10H6ClN3S .


Synthesis Analysis

The synthesis of 10H-Pyridazino[4,3-b][1,4]benzothiazine derivatives involves the sequential treatment of 4-bromo-3,6-dichloropyridazine with 2-aminothiophenol and a secondary amine, followed by heterocyclization in the presence of sodium amide . This process results in the formation of new 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines .


Molecular Structure Analysis

The molecular structure of 10H-Pyridazino[4,3-b][1,4]benzothiazine is represented by the linear formula C10H6ClN3S . The molecular weight of this compound is 235.696 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 10H-Pyridazino[4,3-b][1,4]benzothiazine derivatives include the treatment of 4-bromo-3,6-dichloropyridazine with 2-aminothiophenol, followed by a reaction with a secondary amine . This is followed by heterocyclization in the presence of sodium amide .

Scientific Research Applications

Chemical Synthesis and Modification

10H-Pyridazino[4,3-b][1,4]benzothiazine has been involved in various chemical syntheses and modifications. For instance, a study described the reaction of 3-hexyloxy-10H-pyridazino[4,3-b][1,4]benzothiazine with methyl iodide to produce derivatives like the 10-methyl compound and 2,10-dimethyl-10H-pyridazino[4,3-b][1,4]benzothiazin-3(2H)-one. These derivatives were identified and characterized mainly through spectroscopic methods (Ames & Griffiths, 1970).

Pharmaceutical Synthesis

In the pharmaceutical field, derivatives of 10H-Pyridazino[4,3-b][1,4]benzothiazine have been synthesized and evaluated. One study detailed the synthesis of derivatives with alkylamine groups, triazole derivatives with a pentadecanoic chain, and derivatives with dialkylaminoalkyl groups at N-10. These compounds underwent pharmacological and microbiological examination, demonstrating the compound's versatility in drug synthesis (Duro, Scapini, & Vittorio, 1975).

Enzyme Inhibition Studies

10H-Pyridazino[4,3-b][1,4]benzothiazines have been evaluated for their inhibitory activity against specific enzymes. A 2015 study reported the preparation of new 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, tested for their inhibitory activity against soybean 15-lipoxygenase enzyme. These compounds were synthesized through a series of chemical treatments and evaluated for their potential as enzyme inhibitors (Arghiani, Seyedi, Bakavoli, & Nikpour, 2015).

Anticancer Research

In the context of anticancer research, the synthesis and theoretical anti-tumor studies of derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine have been conducted. A 2019 study presented the synthesis of 3-amido derivatives with demonstrated anticancer activity. The study involved characterizing these structures through various spectroscopic methods and evaluating their interaction with cancer receptors, indicating their potential in cancer therapy (Onoabedje, Okafor, Akpomie, & Okoro, 2019).

Mechanism of Action

While the specific mechanism of action for 10H-Pyridazino[4,3-b][1,4]benzothiazine is not mentioned in the retrieved sources, it is noted that similar compounds, such as 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, have been evaluated for inhibitory activity against the soybean 15-lipoxygenase enzyme .

properties

IUPAC Name

10H-pyridazino[4,3-b][1,4]benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10-9(14-8)5-6-11-13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRYVZJEYZQBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704462
Record name 10H-Pyridazino[4,3-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-Pyridazino[4,3-b][1,4]benzothiazine

CAS RN

261-99-4
Record name 10H-Pyridazino[4,3-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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